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Compound of Interest

Compound Name: Desthiobiotin-Iodoacetamide

Cat. No.: B12396009 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Desthiobiotin-Iodoacetamide
(DBIA), a sulfhydryl-reactive chemical probe widely utilized in chemical biology, proteomics,

and drug discovery. The document details its chemical structure, reactivity, and stability, and

provides established experimental protocols for its application. Furthermore, it visualizes key

experimental workflows and associated signaling pathways using Graphviz diagrams.

Chemical Structure and Properties
Desthiobiotin-Iodoacetamide is a bifunctional molecule that combines the specific cysteine-

reactive iodoacetamide moiety with a desthiobiotin tag. This design allows for the covalent

labeling of cysteine residues in proteins and subsequent affinity-based enrichment using

streptavidin or avidin.

The chemical structure of Desthiobiotin-Iodoacetamide is as follows:

Chemical Formula: C₁₄H₂₅IN₄O₃[1] Molecular Weight: 424.28 g/mol [1] CAS Number: 2924824-

04-2[1]

A common variant, Desthiobiotin Polyethyleneoxide Iodoacetamide, incorporates a

polyethyleneoxide (PEO) spacer arm between the desthiobiotin and iodoacetamide groups.
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This spacer enhances solubility and reduces steric hindrance, potentially improving labeling

efficiency and subsequent binding to streptavidin.

Solubility and Stability
Desthiobiotin-Iodoacetamide exhibits good solubility in polar organic solvents such as

DMSO, DMF, and methanol. For aqueous applications, it is recommended to prepare fresh

solutions, as the compound is unstable in aqueous solutions over extended periods.[2][3] The

stability of a reconstituted aqueous solution of a PEO variant is at least 4 hours at room

temperature when protected from light.[2] For longer-term storage, aliquots of the aqueous

solution can be frozen at -20°C and are stable for at least one week.[2] Solid DBIA should be

stored at -20°C for long-term stability (up to 3 years).[4]

Parameter Value/Condition Source

Storage (Solid) -20°C for up to 3 years [4]

Storage (in Solvent)
-80°C for 6 months; -20°C for 1

month
[4]

Aqueous Solution Stability

At least 4 hours at room

temperature (protected from

light)

[2]

Frozen Aqueous Solution At least one week at -20°C [2]

Reactivity with Cysteine Residues
The iodoacetamide group of DBIA is a highly specific electrophile that reacts with the

nucleophilic thiol group of cysteine residues via an SN2 reaction. This reaction forms a stable

thioether bond, covalently attaching the desthiobiotin tag to the protein.

The reaction is highly dependent on pH, with optimal reactivity occurring between pH 7.5 and

8.5.[2] At this pH range, the cysteine thiol group is sufficiently deprotonated to its more

nucleophilic thiolate form. The typical pKa of a cysteine thiol is around 8.5, but this can be

influenced by the local microenvironment within the protein structure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b12396009?utm_src=pdf-body
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/138/608/d2192bul.pdf
https://pubs.acs.org/toc/jmcmar/0/0
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/138/608/d2192bul.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/138/608/d2192bul.pdf
https://www.medchemexpress.com/desthiobiotin-iodoacetamide.html
https://www.medchemexpress.com/desthiobiotin-iodoacetamide.html
https://www.medchemexpress.com/desthiobiotin-iodoacetamide.html
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/138/608/d2192bul.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/138/608/d2192bul.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/138/608/d2192bul.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While highly specific for cysteines, iodoacetamide can, under certain conditions, react with

other nucleophilic amino acid side chains such as histidine and methionine, though at a

significantly lower rate.

Interaction with Streptavidin
The desthiobiotin moiety of DBIA binds to streptavidin and avidin with high affinity, although this

interaction is reversible, unlike the nearly irreversible bond between biotin and streptavidin.

This reversible binding is a key advantage of using desthiobiotin-based probes, as it allows for

the gentle elution of labeled proteins and peptides from streptavidin affinity matrices under non-

denaturing conditions. Elution is typically achieved by competitive displacement with free biotin.

Binding Pair Dissociation Constant (Kd) Source

Desthiobiotin - Streptavidin ~10⁻¹¹ M [2][5]

Biotin - Streptavidin ~10⁻¹⁵ M [5]

Experimental Protocols
Desthiobiotin-Iodoacetamide is a versatile tool in various experimental workflows, most

notably in activity-based protein profiling (ABPP) and the identification of covalent ligand

targets.

General Protocol for Protein Labeling
This protocol provides a general guideline for labeling proteins with Desthiobiotin-
Iodoacetamide. Optimal conditions may vary depending on the specific protein and

experimental goals.

Protein Preparation:

Dissolve the protein of interest to a concentration of approximately 2 mg/mL in a suitable

buffer at pH 7.5-8.5 (e.g., 50 mM HEPES or 50 mM Tris).[2]

If necessary, reduce disulfide bonds by adding a reducing agent such as TCEP (Tris(2-

carboxyethyl)phosphine) or DTT (Dithiothreitol) to a final concentration of 5 mM and

incubating for 30-60 minutes at room temperature.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/138/608/d2192bul.pdf
https://www.jenabioscience.com/probes-epigenetics/reactive-components/reactive-haptens/azides-of-biotin-desthiobiotin
https://www.jenabioscience.com/probes-epigenetics/reactive-components/reactive-haptens/azides-of-biotin-desthiobiotin
https://www.benchchem.com/product/b12396009?utm_src=pdf-body
https://www.benchchem.com/product/b12396009?utm_src=pdf-body
https://www.benchchem.com/product/b12396009?utm_src=pdf-body
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/138/608/d2192bul.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/138/608/d2192bul.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Remove the reducing agent via dialysis or gel filtration if it is incompatible with

iodoacetamide.

Labeling Reaction:

Prepare a fresh stock solution of Desthiobiotin-Iodoacetamide (e.g., 10 mM in DMSO).

Add a 2- to 5-fold molar excess of the DBIA solution to the protein solution.[2]

Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.[2]

Removal of Excess Probe:

Remove unreacted DBIA by dialysis, gel filtration, or protein precipitation.

Chemoproteomic Workflow for Covalent Ligand Target
Identification
This workflow outlines the use of DBIA in a competitive ABPP experiment to identify the protein

targets of a covalent inhibitor.
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Caption: Workflow for identifying protein targets of covalent inhibitors.
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Visualization of Signaling Pathways and Workflows
DBIA is a powerful tool for investigating cellular signaling pathways by identifying and

quantifying changes in cysteine reactivity upon cellular stimulation or inhibitor treatment.

T-Cell Receptor Signaling Pathway Investigation
DBIA-based chemoproteomics can be used to map reactive cysteines in proteins involved in T-

cell receptor (TCR) signaling. This allows for the identification of potential sites for covalent

modulation of T-cell activation.
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Caption: Simplified T-Cell Receptor signaling cascade.
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NF-κB Signaling Pathway and Covalent Inhibition
The NF-κB signaling pathway is a critical regulator of inflammation and is often dysregulated in

disease. DBIA can be used to identify reactive cysteines in key proteins of this pathway,

providing targets for the development of covalent inhibitors.
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Caption: NF-κB signaling and a potential point of covalent inhibition.

Conclusion
Desthiobiotin-Iodoacetamide is an invaluable reagent for the study of protein function and the

discovery of novel therapeutics. Its specific reactivity towards cysteine residues, coupled with

the reversible affinity of the desthiobiotin tag for streptavidin, provides a robust and versatile

platform for the enrichment and identification of cysteine-modified proteins. The experimental

workflows and signaling pathway analyses presented in this guide highlight the broad

applicability of DBIA in advancing our understanding of complex biological systems. As the field

of chemical proteomics continues to evolve, the utility of well-designed chemical probes like

DBIA will undoubtedly continue to expand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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